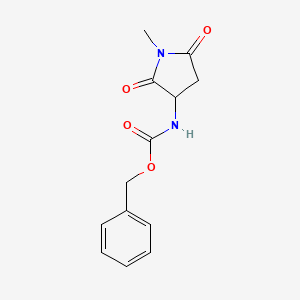

benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

Descripción

Propiedades

IUPAC Name |

benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZILRGWMZBOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91807-59-9 | |

| Record name | NSC156955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate generally involves the formation of a carbamate linkage between a benzyl moiety and the pyrrolidine-2,5-dione core. This is typically achieved by reacting benzyl alcohol derivatives or benzyl amines with appropriate pyrrolidine precursors under catalytic or coupling conditions.

Key Preparation Routes

Carbamate Formation via Reaction of Benzyl Alcohol with Urea Derivatives

- Method : The reaction involves benzyl alcohol and urea or substituted urea derivatives under catalytic conditions.

- Catalysts : Metal oxides such as iron oxide or nickel oxide combined with aluminum oxide are employed to enhance conversion and selectivity.

- Conditions : Elevated temperatures (140–180 °C) and reduced pressure are used to drive the reaction forward.

- Outcome : This method yields benzyl carbamate derivatives with good selectivity and yields.

| Parameter | Details |

|---|---|

| Reactants | Benzyl alcohol, urea |

| Catalyst | Fe2O3 or NiO + Al2O3 |

| Temperature | 140–180 °C |

| Pressure | Reduced pressure |

| Yield | Moderate to good |

| Reference | Vulcanchem product data |

Coupling Reactions Using Carbodiimide Agents

- Method : Coupling of benzylamine with pyrrolidine carboxylic acid derivatives using carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N-carbonyldiimidazole (CDI).

- Process :

- Activation of carboxylic acid on the pyrrolidine ring by DCC or CDI.

- Nucleophilic attack by benzylamine to form the carbamate linkage.

- Advantages : This method allows stereochemical control and can be used to synthesize optically active compounds.

- Typical Conditions : Room temperature or mild heating, inert atmosphere.

- Applications : Used in medicinal chemistry for creating libraries of carbamate derivatives with potential biological activity.

Multi-Step Organic Synthesis for Complex Derivatives

- Method : For more complex carbamate derivatives involving substituted benzyl groups or additional functional groups, multi-step syntheses are employed.

- Steps :

- Preparation of substituted benzyl carbamates.

- Introduction of pyrrolidine-2,5-dione ring via cyclization or ring-opening reactions.

- Purification and characterization.

- Control Parameters : Temperature, solvent choice, reaction time, and purification techniques are critical for maximizing yield and purity.

- Characterization : NMR, IR, and MS are used to confirm structure and purity.

- Example : Synthesis of benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate.

| Step | Description |

|---|---|

| Initial coupling | Benzyl carbamate formation |

| Ring construction | Pyrrolidine-2,5-dione introduction |

| Functionalization | Addition of substituents |

| Purification | Chromatography, recrystallization |

| Characterization | NMR, IR, MS |

| Reference | Evitachem product data |

Optimization and Reaction Conditions

From the literature and supplementary data on related pyrrolidine carbamates, the following parameters are critical for optimizing preparation:

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Temperature | 20–180 °C (depending on method) | Higher temps for catalytic methods |

| Solvent | DCM, THF, or neat conditions | Solvent choice affects yield and purity |

| Catalyst | Fe2O3/NiO + Al2O3 or DCC/CDI | Catalyst/coupling agent selection key |

| Reaction Time | 15 min to 16 hours | Longer times for multi-step reactions |

| Pressure | Atmospheric to reduced pressure | Reduced pressure improves selectivity |

| Yield | 40–90% | Varies by method and substrate |

Summary Table of Preparation Methods

| Method | Reactants | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzyl alcohol + urea | Benzyl alcohol, urea | Fe2O3/NiO + Al2O3 | 140–180 °C, reduced pressure | 40–70 | Catalytic carbamate formation |

| Coupling with carbodiimides | Benzylamine, pyrrolidine acid | DCC or CDI | 20–40 °C, inert atmosphere | 60–90 | High stereoselectivity possible |

| Multi-step organic synthesis | Substituted benzyl, pyrrolidine | Various organic reagents | Multiple steps, controlled temp | 40–80 | For complex derivatives with substituents |

Research Findings and Practical Considerations

- The catalytic method using metal oxides is practical for bulk synthesis but may require high temperature and careful pressure control to avoid side reactions.

- Carbodiimide-mediated coupling offers flexibility and stereochemical control, making it preferable for pharmaceutical applications.

- Multi-step syntheses allow functional group diversity but increase complexity and require rigorous purification.

- Characterization by NMR, IR, and MS is essential to confirm the carbamate bond formation and stereochemistry.

- Reaction optimization studies show that solvent choice and catalyst loading significantly affect yield and enantiomeric purity.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)amine.

Aplicaciones Científicas De Investigación

Benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit calcium channels, leading to reduced cellular activity and potential therapeutic effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following table highlights key structural and synthetic differences between benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate and related compounds:

Key Observations:

- Pyrrolidine Substitution : The 1-methyl group in the target compound reduces steric hindrance at the pyrrolidine nitrogen compared to bulkier substituents (e.g., benzyl in CAS 33628-84-1 ), possibly improving binding affinity to enzymatic targets.

- Biological Activity: Compounds like 15 () exhibit inhibitory activity against endocannabinoid hydrolases, suggesting that the target compound may share similar mechanisms but with modified potency due to structural differences .

Pharmacological and Physicochemical Properties

Actividad Biológica

Benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is a compound of considerable interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group linked to a carbamate moiety, which is further attached to a pyrrolidinone ring. The molecular formula is , with a molecular weight of 250.26 g/mol. The presence of the carbamate functional group is significant, as it influences the compound's biological interactions and pharmacological properties.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. It has been reported to act as an inhibitor of certain enzymes and receptors, modulating various biological pathways. Notably, it may inhibit calcium channels, which can lead to reduced cellular activity and potential therapeutic effects in conditions such as neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties . Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Preliminary studies have shown that it could be beneficial in treating neurodegenerative diseases by modulating synaptic transmission.

Analgesic Properties

The compound has also been explored for its analgesic properties , making it a candidate for further investigation in pain management therapies. Studies suggest that it may interact with various receptors involved in pain modulation, highlighting its therapeutic potential in this area .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | 0.97 | Enantiomeric form with different biological activity |

| Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | 0.89 | Additional benzyl group may enhance lipophilicity |

| (R)-Benzyl piperidin-3-ylcarbamate | 0.81 | Piperidine ring may alter receptor interactions |

This table illustrates how structural differences can significantly influence biological activities and applications among similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound:

- Neuroprotective Study : A study focused on the neuroprotective effects of related compounds showed promising results in modulating synaptic transmission and protecting neuronal cells from degeneration.

- Anticonvulsant Activity : Research on related compounds like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated broad-spectrum anticonvulsant activity across various animal seizure models. This suggests that this compound may share similar anticonvulsant properties .

- Pain Management : Investigations into the analgesic properties indicated that compounds with similar structures could effectively modulate pain pathways, suggesting potential applications in pain relief therapies .

Q & A

Q. How can researchers validate crystallographic data for this compound when conflicting unit cell parameters are reported?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.